10'-bromo-3'-(ethylthio)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
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Overview
Description
10’-bromo-3’-(ethylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound characterized by its unique spiro structure, which includes a cyclopentane ring fused to a triazino-benzoxazepine system
Preparation Methods
The synthesis of 10’-bromo-3’-(ethylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazino-benzoxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and triazines.
Introduction of the spiro cyclopentane ring: This step involves a spirocyclization reaction, which can be facilitated by using suitable reagents and conditions.
Bromination and ethylthio substitution:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
10’-bromo-3’-(ethylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromo group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10’-bromo-3’-(ethylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, potentially leading to the discovery of new biological pathways or targets.
Mechanism of Action
The mechanism of action of 10’-bromo-3’-(ethylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar compounds to 10’-bromo-3’-(ethylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] include other spiro compounds with triazino-benzoxazepine cores. These compounds may differ in the substituents attached to the core structure, leading to variations in their chemical and biological properties. The uniqueness of 10’-bromo-3’-(ethylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] lies in its specific combination of bromo and ethylthio groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H17BrN4OS |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
10-bromo-3-ethylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclopentane] |
InChI |
InChI=1S/C16H17BrN4OS/c1-2-23-15-18-14-13(20-21-15)11-9-10(17)5-6-12(11)19-16(22-14)7-3-4-8-16/h5-6,9,19H,2-4,7-8H2,1H3 |
InChI Key |
YYHPGDHOVDJPLS-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCC4)N=N1 |
Canonical SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCC4)N=N1 |
Origin of Product |
United States |
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